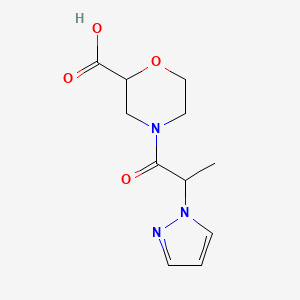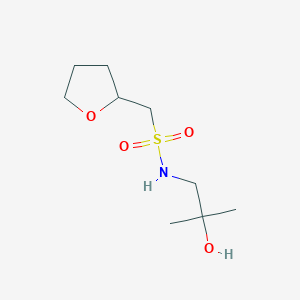![molecular formula C13H16N2O5 B7589129 4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid](/img/structure/B7589129.png)
4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as OPC-8212 and is a derivative of the neurotransmitter glutamate.
Mécanisme D'action
The mechanism of action of 4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid is not fully understood. However, it is known to act as a modulator of glutamate receptors in the brain. Glutamate is an important neurotransmitter involved in many functions in the brain, including learning and memory. OPC-8212 may enhance the activity of glutamate receptors, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid has a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. It has also been shown to increase the levels of cAMP, a molecule involved in intracellular signaling pathways. In addition, OPC-8212 has been shown to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid in lab experiments is its neuroprotective effects. This makes it a useful tool for studying the mechanisms of neurodegenerative diseases and for developing potential treatments. However, one of the limitations of using OPC-8212 is its potential toxicity. Further studies are needed to determine the safety of this compound and its potential side effects.
Orientations Futures
There are many potential future directions for research on 4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid. One area of research could be the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could be the development of new treatments for depression and anxiety disorders. Additionally, further studies are needed to determine the safety and potential side effects of this compound, as well as its potential for use in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid has been described in the literature. The most common method involves the reaction of 2-morpholinoacetic acid with 2-oxo-3-pyridinepropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of OPC-8212 with a yield of around 70%.
Applications De Recherche Scientifique
4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuroscience. OPC-8212 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
4-[3-(2-oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c16-11-3-1-2-5-14(11)6-4-12(17)15-7-8-20-10(9-15)13(18)19/h1-3,5,10H,4,6-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWNZQJVOKYELQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCN2C=CC=CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7589053.png)
![4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid](/img/structure/B7589056.png)

![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)
![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)


![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide](/img/structure/B7589107.png)

![3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid](/img/structure/B7589120.png)
![3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid](/img/structure/B7589123.png)
![4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)